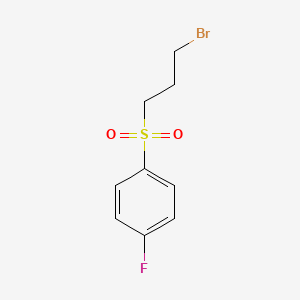

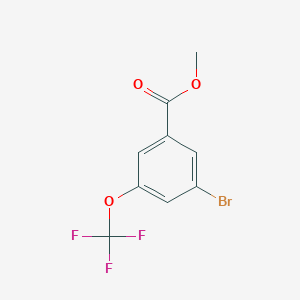

1-(3-Bromopropanesulfonyl)-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “1-(3-Bromopropanesulfonyl)-4-fluorobenzene” belong to the class of organosulfur compounds . They are typically colorless liquids and are used as reagents in organic synthesis.

Synthesis Analysis

While specific synthesis methods for “1-(3-Bromopropanesulfonyl)-4-fluorobenzene” are not available, similar compounds are often synthesized through various methods, including direct fluorination, reaction between sulfonic acid chloride and fluoride, and reaction between sulfonic acid fluoride and alkyl halide .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

These compounds are highly reactive due to the presence of the sulfonic acid fluoride moiety, which makes them extremely useful as reagents in organic synthesis .Physical And Chemical Properties Analysis

Similar compounds have properties like a boiling point of 130-132°C and a melting point of -51°C. They are colorless liquids with a density of 1.8 g/mL .Aplicaciones Científicas De Investigación

Photodissociation Studies

- Photofragment Translational Spectroscopy : The ultraviolet photodissociation of related compounds like 1-bromo-3-fluorobenzene has been studied using photofragment translational spectroscopy, revealing energy distribution and the substitution effects of fluorine atoms (Gu et al., 2001).

Electrochemical Fluorination

- Electrochemical Reactions : Studies on the electrochemical fluorination of halobenzenes, including compounds similar to 1-(3-Bromopropanesulfonyl)-4-fluorobenzene, have been conducted to understand side reactions and the formation mechanism of various fluorinated compounds (Horio et al., 1996).

Synthesis and Application in Radiopharmaceuticals

- Synthesis for Radiopharmaceutical Use : Research includes synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a significant compound for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).

Crystal Structure Analysis

- C−H···F Interactions in Crystal Structures : Studies on crystalline fluorobenzenes, including similar compounds, focus on weak acceptor capabilities and intermolecular interactions, essential in molecular crystallography (Thalladi et al., 1998).

Organometallic Chemistry

- Utilization in Organometallic Chemistry : Fluorobenzenes like 1-(3-Bromopropanesulfonyl)-4-fluorobenzene are increasingly recognized for their use in organometallic chemistry and catalysis, offering insights into binding strength and chemical inertness (Pike et al., 2017).

Spectroscopic Analysis

- FT-IR and FT-Raman Spectroscopy : Detailed spectroscopic investigations of related fluorobenzenes have been conducted to understand their molecular geometry, vibrational frequencies, and electronic properties (Mahadevan et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds such as 3-bromo-3-buten-1-ol have been reported to interact with methane monooxygenase component a alpha chain

Mode of Action

It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 1-(3-Bromopropanesulfonyl)-4-fluorobenzene might interact with its targets through similar mechanisms.

Result of Action

It’s known that similar compounds have shown potent anti-inflammatory and anti-tumor properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromopropanesulfonyl)-4-fluorobenzene. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, the compound’s use in various industrial applications may result in its release into the environment , which could influence its action and efficacy.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-bromopropylsulfonyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHVGJZTPXYBFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropanesulfonyl)-4-fluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)

![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)